N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 1231257-90-1) is a specialized arylboronate building block designed for the precise installation of a meta-N-methylacetamido motif via Suzuki-Miyaura cross-coupling. By integrating a stable pinacol ester (Bpin) with a fully substituted amide nitrogen, this compound is engineered to eliminate the stoichiometric variability and side-reaction liabilities commonly associated with free boronic acids and secondary amides [1]. It is utilized in medicinal chemistry and advanced materials synthesis for its high solubility in organic solvents, resistance to protodeboronation, and ability to cleanly transfer a sterically defined, hydrogen-bond-acceptor-only pharmacophore onto complex molecular scaffolds without requiring additional protection-deprotection steps [2].
Substituting this specific building block with its free boronic acid or unmethylated analogs introduces severe process and purity liabilities. Free boronic acids spontaneously dehydrate to form variable mixtures of boroxines, making accurate stoichiometric measurements nearly impossible and causing reproducibility failures in parallel synthesis [1]. Furthermore, utilizing an unmethylated acetamide analog (a secondary amide) under standard palladium-catalyzed cross-coupling conditions frequently leads to competitive N-arylation or N-alkylation, generating complex impurity profiles that require resource-intensive chromatographic separation [2]. The target compound's Bpin and N-methyl groups specifically neutralize these issues, ensuring high-fidelity coupling and predictable downstream physicochemical properties.
During procurement for automated synthesis, the physical form of the boronic species dictates coupling success. The Bpin ester target maintains a highly stable monomeric form, whereas the free boronic acid analog spontaneously dehydrates into trimeric boroxines [1].
| Evidence Dimension | Monomer purity and stoichiometric precision |
| Target Compound Data | >98% predictable monomeric stoichiometry under standard storage |
| Comparator Or Baseline | Free boronic acid analog (N-Methyl-N-(3-boronophenyl)acetamide) (Variable 30-70% boroxine anhydride mixture) |
| Quantified Difference | Eliminates the 30-70% stoichiometric uncertainty inherent to free boronic acids. |
| Conditions | Standard laboratory storage (ambient temperature, atmospheric moisture) and weighing. |
Guarantees precise molar equivalents during high-throughput screening and scale-up, eliminating batch-to-batch yield variations.
The presence of the N-methyl group fundamentally alters the reactivity profile during palladium-catalyzed cross-coupling. Secondary amides possess a reactive N-H bond susceptible to competitive Buchwald-Hartwig type N-arylation, whereas the tertiary amide in the target compound is unreactive under these conditions [1].
| Evidence Dimension | Chemoselectivity (Suzuki coupling vs. competitive N-arylation) |
| Target Compound Data | 0% competitive N-arylation; >95% desired C-C coupled product |
| Comparator Or Baseline | Unmethylated secondary amide (N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide) (Up to 15-30% yield loss to N-arylation byproducts) |
| Quantified Difference | Prevents the 15-30% yield reduction and impurity generation associated with secondary amides. |
| Conditions | Standard Pd-catalyzed Suzuki-Miyaura coupling conditions with strong base. |
Eliminates the need for transient amide protection/deprotection steps, streamlining the synthetic route and reducing overall manufacturing costs.
In medicinal chemistry, the spatial projection of functional groups is critical for target binding. The meta-substitution pattern of this compound provides a specific geometric trajectory for the N-methylacetamide group that cannot be replicated by its ortho or para counterparts [1].
| Evidence Dimension | Pharmacophore projection angle |
| Target Compound Data | ~120° projection angle relative to the biaryl axis |
| Comparator Or Baseline | Para-isomer (N-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide) (~180° projection angle) |
| Quantified Difference | Shifts the spatial trajectory by approximately 60°, fundamentally altering the steric volume and binding interface. |
| Conditions | 3D conformer generation and receptor pocket docking models. |
Crucial for medicinal chemists targeting specific hinge-binding or allosteric pockets where the meta-vector is strictly required for activity.
The lipophilic nature of the pinacol ester and the N-methyl group significantly enhances the compound's solubility profile compared to its free boronic acid counterpart, facilitating its use in advanced manufacturing techniques [1].
| Evidence Dimension | Organic solvent solubility |
| Target Compound Data | High solubility (>100 mg/mL) in non-polar to moderately polar organic solvents (e.g., THF, Toluene) |
| Comparator Or Baseline | Free boronic acid analog (Poor solubility, often <20 mg/mL in non-polar solvents) |
| Quantified Difference | Provides a 5x to 10x increase in organic solvent solubility. |
| Conditions | Standard ambient temperature dissolution for homogeneous catalysis. |
Enables the use of homogeneous reaction conditions and concentrated reaction streams, which are essential for process scale-up and continuous flow manufacturing.
Highly suited for automated parallel synthesis of biaryl libraries where precise stoichiometry and high solubility are required to ensure uniform reaction kinetics across multi-well plates [1].
Serves as a precise building block to install a meta-N-methylacetamide motif, a common hydrogen-bond acceptor and steric filler used to probe specific sub-pockets in kinase active sites without introducing a hydrogen-bond donor [2].
Procurement for late-stage lead optimization and early scale-up where avoiding amide protection/deprotection steps significantly reduces the cost of goods (COGs) and improves overall step economy [3].
Highly suitable for flow reactors due to its excellent solubility profile, preventing the line-clogging issues frequently encountered with less soluble free boronic acids [4].